molecular formula C22H29N3O B5371819 N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

Cat. No.: B5371819
M. Wt: 351.5 g/mol
InChI Key: GFLVQMAIIMJVAV-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a complex structure with a piperazine ring, which is often associated with bioactive molecules.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-17-7-4-5-10-20(17)15-24-11-13-25(14-12-24)16-21(26)23-22-18(2)8-6-9-19(22)3/h4-10H,11-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLVQMAIIMJVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the preparation of 1-(2-methylbenzyl)piperazine. This can be achieved by reacting 2-methylbenzyl chloride with piperazine in the presence of a base such as potassium carbonate.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-(2,6-dimethylphenyl)acetyl chloride. This step is usually carried out in an inert solvent like dichloromethane, using a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the synthesis may be optimized for higher yields and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, which may reduce any present carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide exerts its effects involves interaction with specific molecular targets:

    Receptor Binding: The compound may bind to neurotransmitter receptors, modulating their activity.

    Signal Transduction: It can influence intracellular signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide
  • N-(2,6-dimethylphenyl)-2-[4-(2-fluorobenzyl)-1-piperazinyl]acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide is unique due to its specific substitution pattern on the aromatic rings and the piperazine moiety, which can result in distinct pharmacological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

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